4,4,4-Trifluorobutyl 1H-imidazole-1-carboxylate
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Description
4,4,4-Trifluorobutyl 1H-imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluorobutyl group and a carboxylate ester linked to the imidazole ring. The trifluorobutyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutyl 1H-imidazole-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions.
Introduction of the Trifluorobutyl Group: The trifluorobutyl group can be introduced via nucleophilic substitution reactions using trifluorobutyl halides as reagents. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the imidazole derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of 4,4,4-Trifluorob
Properties
CAS No. |
821806-65-9 |
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Molecular Formula |
C8H9F3N2O2 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
4,4,4-trifluorobutyl imidazole-1-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)2-1-5-15-7(14)13-4-3-12-6-13/h3-4,6H,1-2,5H2 |
InChI Key |
GAWWWTDPPAGJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCCCC(F)(F)F |
Origin of Product |
United States |
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